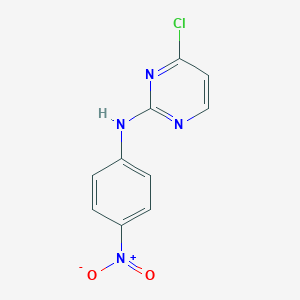

4-Chloro-2-{4-nitroanilino}pyrimidine

Description

Properties

Molecular Formula |

C10H7ClN4O2 |

|---|---|

Molecular Weight |

250.64g/mol |

IUPAC Name |

4-chloro-N-(4-nitrophenyl)pyrimidin-2-amine |

InChI |

InChI=1S/C10H7ClN4O2/c11-9-5-6-12-10(14-9)13-7-1-3-8(4-2-7)15(16)17/h1-6H,(H,12,13,14) |

InChI Key |

KWOYURYZLLDTDJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC2=NC=CC(=N2)Cl)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=CC(=N2)Cl)[N+](=O)[O-] |

solubility |

1.4 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Chloro-2-(methylsulphonyl)-6-(trifluoromethyl)pyrimidine

This compound, synthesized via oxidation of 4-chloro-2-(methylthio)-6-(trifluoromethyl)pyrimidine, shares the chloro-pyrimidine core but differs in substituents (methylsulphonyl and trifluoromethyl groups). Its synthesis involves sequential oxidation and coupling steps, contrasting with 4-Chloro-2-{4-nitroanilino}pyrimidine’s reliance on nucleophilic aromatic substitution with 4-nitroaniline .

6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride

Featuring an iodoanilino group and methyl substitution, this derivative is synthesized by refluxing 4-amino-2-methyl-6-chloropyrimidine with 3-iodoaniline. The iodo substituent increases molecular weight (380.6 g/mol vs. 280.7 g/mol for the target compound) and alters hydrogen bonding patterns due to its bulky nature .

4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

This analogue replaces the nitroanilino group with a pyrazole ring, enhancing π-stacking interactions. Its synthesis employs Buchwald–Hartwig amination, yielding higher steric hindrance and reduced solubility compared to the nitroanilino derivative .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | Water Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|

| This compound | 280.7 | 2.8 | 0.12 | Cl, 4-nitroanilino |

| 4-Chloro-2-(methylsulphonyl)-6-(trifluoromethyl)pyrimidine | 284.6 | 3.5 | 0.05 | Cl, CF3, SO2Me |

| 6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride | 380.6 | 2.1 | 0.08 | I, NH2, Me |

| 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine | 209.6 | 1.9 | 0.15 | Cl, pyrazole |

Data derived from experimental studies .

The nitro group in this compound increases lipophilicity (logP = 2.8) compared to pyrazole-containing analogues (logP = 1.9) but reduces solubility. The trifluoromethyl group in 4-Chloro-2-(methylsulphonyl)-6-(trifluoromethyl)pyrimidine further elevates logP to 3.5, making it less suitable for aqueous formulations .

COX-2 Affinity and Radiotracer Performance

In a 2018 study, this compound analogues (e.g., 18F-6-8) exhibited similar COX-2 binding affinities (IC50 = 8–12 nM) but divergent pharmacokinetics. For example:

- 18F-7 : Rapid renal excretion (t1/2 = 1.2 h) but low tumor uptake (T/M ratio = 0.3).

- 18F-8 : Slower metabolism (t1/2 = 3.5 h) and higher tumor specificity (T/M ratio = 2.1) .

In contrast, iodine-substituted derivatives (e.g., 6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride) showed preferential accumulation in thyroid tissues due to iodine’s bioaffinity, limiting their utility in non-endocrine cancers .

Antimicrobial and Antifungal Activity

Pyrimidine derivatives with halogenated anilino groups, such as 5-[(4-fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine, demonstrated moderate antibacterial activity (MIC = 16–32 µg/mL against S. aureus). 78 µM for fluorinated analogues) .

Preparation Methods

Reaction Mechanism and Optimization

Palladium-catalyzed Buchwald-Hartwig amination offers a robust route for introducing the 4-nitroanilino group at position 2. Using 2,4-dichloropyrimidine and 4-nitroaniline, this method employs Pd(OAc)₂/Xantphos as the catalytic system in toluene at 110°C for 24 hours. The base Cs₂CO₃ facilitates deprotonation of the aniline, while the ligand enhances catalytic activity.

Key Advantages :

-

Regioselectivity : Position 2 substitution is favored due to steric hindrance at position 4.

-

Yield : Reported yields reach 75% after column chromatography.

Limitations :

-

High catalyst loading (0.05–0.1 mol%) increases costs.

-

Competing side reactions, such as diarylation, require careful stoichiometric control.

Nucleophilic Aromatic Substitution Under Basic Conditions

Direct Substitution Methodology

In a polar aprotic solvent (e.g., DMF), 2,4-dichloropyrimidine reacts with 4-nitroaniline in the presence of K₂CO₃ at 120°C for 48 hours. The base deprotonates the aniline, generating a nucleophilic amine that displaces chlorine at position 2.

Reaction Conditions :

Challenges :

-

Competing substitution at position 4 reduces regioselectivity.

-

Prolonged heating risks nitro-group decomposition.

Stepwise Substitution via Methylthio Intermediates

Intermediate Synthesis and Functionalization

Adapting methodologies from CN103554036B, 2-methylthio-4-chloropyrimidine undergoes substitution with 4-nitroaniline in methanol under basic conditions (NaOH, 0°C to room temperature). Subsequent chlorination with SO₂Cl₂ in dichloromethane replaces the methylthio group with chlorine, yielding the target compound.

Steps :

-

Substitution :

-

Chlorination :

Advantages :

-

Avoids isomer formation observed in direct substitution.

-

High purity (>95%) achievable via chromatography.

Comparative Analysis of Methodologies

Table 1: Efficiency and Practicality of Synthetic Routes

Stability and Purification Strategies

The nitro group’s sensitivity to reduction necessitates inert atmospheres during reactions. Purification via silica gel chromatography (petroleum ether:DCM mixtures) effectively isolates the target compound from byproducts like 4-chloro-2,4-disubstituted derivatives . Recrystallization in ethanol or methanol further enhances purity.

Q & A

Q. What are the recommended synthetic pathways for 4-Chloro-2-{4-nitroanilino}pyrimidine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution reactions between chlorinated pyrimidine precursors and 4-nitroaniline derivatives. Key steps include:

- Chlorine substitution : Reacting 4-chloropyrimidine intermediates with 4-nitroaniline under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reactivity, while temperature control minimizes side reactions (e.g., dehalogenation or over-nitration) .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity. Yields range from 50–75% depending on stoichiometric ratios and catalyst use (e.g., Pd-based catalysts for cross-coupling variants) .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling : Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation/contact; work in a fume hood.

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent decomposition. The compound is light-sensitive; amber glass vials are recommended .

- Disposal : Classify as halogenated waste and incinerate via certified facilities to avoid environmental release .

Advanced Research Questions

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

- NMR :

- ¹H NMR : Look for aromatic proton signals in the δ 8.0–9.0 ppm range (pyrimidine and nitroaniline moieties).

- ¹³C NMR : Confirm Cl and NO₂ substitution via deshielded carbons (e.g., C-Cl at ~δ 140–150 ppm) .

- MS : High-resolution ESI-MS should show [M+H]⁺ matching C₁₀H₇ClN₄O₂ (calc. 258.02 g/mol).

- IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch) validate nitro group presence .

Q. How can computational methods accelerate the design of derivatives with enhanced bioactivity?

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity.

- Molecular docking : Screen against target proteins (e.g., kinases) to prioritize derivatives with improved binding affinities.

- Reaction path prediction : Tools like ICReDD’s algorithm integrate computational and experimental data to optimize reaction conditions (e.g., solvent, catalyst) for novel analogs .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Case study : If one study reports antitumor activity (IC₅₀ = 10 µM) while another shows no effect:

Validate assay conditions : Check cell line specificity (e.g., HeLa vs. HEK293), incubation time, and solvent controls (DMSO toxicity).

Purity analysis : Use HPLC to rule out degradation products.

Mechanistic follow-up : Perform target engagement assays (e.g., kinase inhibition profiling) to confirm on-target effects .

Methodological Challenges

Q. What strategies improve the regioselectivity of functionalizing the pyrimidine ring?

- Directing groups : Introduce temporary substituents (e.g., sulfonyl) to steer electrophilic attacks to the 2- or 4-positions.

- Metal catalysis : Pd-mediated C-H activation enables selective modifications (e.g., introducing aryl groups at the 5-position) .

- Solvent effects : Less polar solvents (THF) favor kinetic control, enhancing selectivity for mono-substitution .

Q. How can researchers integrate this compound into multi-step synthetic routes for complex molecules?

- Stepwise functionalization :

Suzuki coupling : Replace Cl with boronate esters for cross-coupling (e.g., CAS 2096339-02-3 analog) .

Nitro reduction : Convert NO₂ to NH₂ using H₂/Pd-C, enabling further amidation or cyclization .

- Protection/deprotection : Use Boc groups for amine intermediates to prevent side reactions during subsequent steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.